Bosutinib-d8

Description

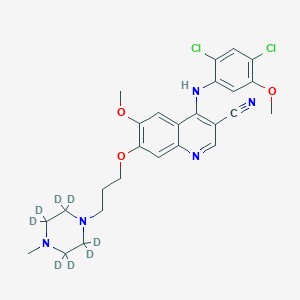

Structure

2D Structure

Properties

Molecular Formula |

C26H29Cl2N5O3 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)/i6D2,7D2,8D2,9D2 |

InChI Key |

UBPYILGKFZZVDX-COMRDEPKSA-N |

Synonyms |

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8; |

Origin of Product |

United States |

Foundational & Exploratory

Bosutinib-d8: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bosutinib-d8, a deuterated analog of the tyrosine kinase inhibitor Bosutinib. It details its primary application in research, presents quantitative data for its use, outlines experimental protocols, and visualizes key processes and pathways. This document is intended to serve as a core resource for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences.

Introduction to this compound

This compound is a stable isotope-labeled version of Bosutinib, a potent dual inhibitor of the Src and Abl tyrosine kinases. In this compound, eight hydrogen atoms on the methylpiperazinyl propoxy side chain have been replaced with deuterium atoms. This isotopic substitution results in an increase in the molecular weight by approximately 8 Daltons compared to the parent compound, Bosutinib. While chemically similar to Bosutinib, this mass difference makes this compound an invaluable tool in bioanalytical research, particularly in studies involving mass spectrometry.

The primary and critical use of this compound in a research setting is as an internal standard (IS) for the accurate and precise quantification of Bosutinib in complex biological matrices such as plasma, serum, and tissue homogenates. Its utility is most pronounced in pharmacokinetic and toxicokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Bosutinib and its deuterated analog is essential for method development. The key properties are summarized below.

| Property | Bosutinib | This compound |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₁D₈Cl₂N₅O₃ |

| Average Molecular Weight | 530.45 g/mol | 538.5 g/mol |

| Monoisotopic Mass | 529.1651 Da | 537.2149 Da |

| Canonical SMILES | CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | CN1C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C1([2H])[2H])CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC |

Application in Bioanalytical Methods: LC-MS/MS Quantification

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte (Bosutinib), meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and matrix effects, leading to high accuracy and precision.

Experimental Protocol: Quantification of Bosutinib in Human Plasma

The following is a representative experimental protocol for the quantification of Bosutinib in human plasma using this compound as an internal standard, synthesized from established methodologies.

3.1.1 Materials and Reagents

-

Bosutinib reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

3.1.2 Sample Preparation (Protein Precipitation)

-

Thaw human plasma samples and standards at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables outline typical parameters for the chromatographic separation and mass spectrometric detection of Bosutinib and this compound.

Table 3.2.1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic or gradient elution tailored to achieve optimal separation |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

Table 3.2.2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | +5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 3.2.3: MRM Transitions for Bosutinib and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Bosutinib | 530.1 | 141.1 | 150 |

| This compound (IS) | 538.2 | 141.1 | 150 |

Note: The product ion for this compound is often the same as for Bosutinib if the fragmentation occurs away from the site of deuteration.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Typical performance characteristics are summarized below.

| Parameter | Typical Specification |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated for by the internal standard |

| Stability | Analyte stable under various storage and handling conditions |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Bosutinib in a biological sample using this compound as an internal standard.

Bosutinib's Mechanism of Action: Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and Src family kinases. The diagram below illustrates these signaling pathways and the point of inhibition by Bosutinib.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the pharmacokinetic and bioanalytical assessment of Bosutinib. The detailed protocols and methodologies presented in this guide, along with the visual representations of the experimental workflow and the targeted signaling pathways, provide a foundational resource for the effective utilization of this compound in a research setting. Proper application of these principles will contribute to the robust characterization of Bosutinib and aid in its continued development and clinical application.

A Comprehensive Technical Guide to Bosutinib-d8 Analytical Standards for Researchers

For researchers, scientists, and drug development professionals, the use of high-quality analytical standards is paramount for accurate and reproducible results. This in-depth technical guide provides a core overview of commercially available Bosutinib-d8, a deuterated internal standard essential for the quantitative analysis of the tyrosine kinase inhibitor, Bosutinib.

Commercial Suppliers and Product Specifications

A critical step in any analytical method development is the selection of a reliable source for reference standards. Several commercial suppliers offer this compound analytical standards. The table below summarizes the key quantitative data available from prominent vendors to facilitate an informed selection process.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Formats/Concentrations |

| Cayman Chemical | 25460 | ≥98% | ≥99% deuterated forms (d1-d8)[1] | 100 µg, 1 mg, 5 mg (solid) |

| MedChemExpress | HY-10158S | >98% | Not specified | 1 mg, 5 mg, 10 mg (solid) |

| Acanthus Research | ACB-161030-0006 | Not specified | Not specified | 100 mg (solid)[2] |

| Simson Pharma Limited | SPL-BOS-011 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg (solid) |

| Quality Control Chemicals Inc. | QB151927 | Not specified | Not specified | Inquire for details |

| PI & PI Biotech Inc. | Not specified | Not specified | Not specified | Inquire for details |

Experimental Protocol: Quantification of Bosutinib in Biological Matrices using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Bosutinib in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite of established bioanalytical techniques.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bosutinib: 530.1 → 141.1[3]

-

This compound: 538.1 → 141.1 (Predicted, based on the stable isotope label position)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both the analyte and the internal standard.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the core signaling pathway of Bosutinib.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For the most accurate and reliable results, researchers should always refer to the specific documentation provided by their chosen supplier and validate all analytical methods according to the relevant regulatory guidelines.

References

Bosutinib's Dual Src/Abl Kinase Inhibition: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bosutinib (SKI-606) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of Src and Abl kinases. This dual inhibitory activity underpins its clinical efficacy in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to first-generation TKIs like imatinib. Bosutinib's mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of both Bcr-Abl and Src family kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration. This technical guide provides an in-depth exploration of the molecular mechanisms of bosutinib, detailed experimental protocols for key assays, and a comprehensive summary of its kinase inhibition profile.

Introduction: The Dual Threat of Bcr-Abl and Src in Cancer

The constitutively active Bcr-Abl fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) CML, is a primary driver of leukemogenesis. It activates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, promoting uncontrolled cell growth and survival. Concurrently, Src family kinases (SFKs), which are often overexpressed and hyperactivated in various cancers, play a pivotal role in cell proliferation, adhesion, and motility. The dual inhibition of both Bcr-Abl and Src by bosutinib offers a multi-pronged therapeutic strategy to combat cancer cell signaling.

Mechanism of Action: Competitive Inhibition of ATP Binding

Bosutinib exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of both Abl and Src kinases. The 4-anilino-3-quinolinecarbonitrile core of the bosutinib molecule occupies the adenine-binding pocket, preventing the phosphorylation of substrate proteins and thereby abrogating downstream signaling. Structural studies have revealed that bosutinib binds to the active "DFG-in" conformation of the Abl kinase domain. This binding mode is distinct from that of imatinib, which preferentially binds to the inactive "DFG-out" conformation, and contributes to bosutinib's activity against many imatinib-resistant Bcr-Abl mutations.

Inhibition of Bcr-Abl Signaling

By directly inhibiting the kinase activity of the Bcr-Abl oncoprotein, bosutinib effectively blocks the phosphorylation of key downstream substrates. A critical substrate for Bcr-Abl is the adaptor protein CrkL. The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a well-established biomarker of Bcr-Abl kinase activity in CML cells. Bosutinib treatment leads to a dose-dependent decrease in p-CrkL levels, demonstrating its potent inhibition of the Bcr-Abl signaling cascade. This inhibition ultimately disrupts the aberrant signaling that drives the proliferation and survival of CML cells.

Inhibition of Src Family Kinase Signaling

Bosutinib is a potent inhibitor of Src family kinases (SFKs), including Src, Lyn, and Hck. SFKs are involved in a multitude of cellular processes, including cell growth, differentiation, migration, and survival. In the context of CML, SFKs have been shown to be activated by and interact with Bcr-Abl, contributing to the malignant phenotype. By inhibiting SFKs, bosutinib disrupts these downstream signaling pathways, further contributing to its anti-leukemic activity. The inhibition of Src kinase by bosutinib has been demonstrated to suppress the phosphorylation of downstream targets such as STAT3, ERK, and S6 ribosomal protein, which are components of the JAK/STAT, MAPK/ERK, and PI3K/AKT/mTOR pathways, respectively.

Quantitative Data: Kinase Inhibition Profile

Bosutinib has been extensively profiled against a large panel of kinases, revealing its potent and relatively selective inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of bosutinib against key kinases, including wild-type and mutant forms of Bcr-Abl, as well as members of the Src family and other important kinases implicated in cancer.

Table 1: Bosutinib IC50 Values against Bcr-Abl and Common Mutants

| Kinase Target | IC50 (nM) | Reference |

| Bcr-Abl (Wild-Type) | 1.0 - 20 | |

| Bcr-Abl (G250E) | ~30 | |

| Bcr-Abl (E255K) | ~394 | |

| Bcr-Abl (Y253F) | ~40 | |

| Bcr-Abl (M351T) | ~25 | |

| Bcr-Abl (F359V) | ~40 | |

| Bcr-Abl (T315I) | >1000 | |

| Bcr-Abl (V299L) | >1000 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Bosutinib IC50 Values against Src Family and Other Kinases

| Kinase Target | IC50 (nM) | Reference |

| Src | 1.2 | |

| Lyn | 0.85 | |

| Hck | <10 | |

| Fgr | 0.17 | |

| Lck | <10 | |

| Fyn | <10 | |

| Yes | <10 | |

| EGFR | ~100 | |

| VEGFR2 | >1000 | |

| PDGFRβ | >1000 | |

| c-Kit | >1000 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of bosutinib.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of bosutinib against Abl and Src kinases using a radiometric filter binding assay.

-

Recombinant Kinases: Purified recombinant human Abl1 (catalytic domain) and Src (full-length) kinases (e.g., from SignalChem).

-

Substrate Peptides:

-

Abl Substrate (Abltide): EAIYAAPFAKKK

-

Src Substrate (Cdc2 peptide): KVEKIGEGTYGVVYK

-

-

[γ-32P]ATP: 10 mCi/mL.

-

Bosutinib: Stock solution in DMSO.

-

Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

-

Stop Solution: 75 mM Orthophosphoric acid.

-

P81 Phosphocellulose Paper: (Whatman).

-

Scintillation Cocktail: (PerkinElmer).

-

Prepare serial dilutions of bosutinib in 1X assay buffer.

-

In a 96-well plate, add 5 µL of the bosutinib dilutions or DMSO (vehicle control).

-

Add 20 µL of a solution containing the kinase (5-10 nM final concentration) and the corresponding substrate peptide (10-20 µM final concentration) in 1X assay buffer to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of 1X assay buffer containing [γ-32P]ATP (to a final concentration of 10 µM and specific activity of ~500 cpm/pmol).

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 75 mM orthophosphoric acid.

-

Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each bosutinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effect of bosutinib on the human CML cell line K562.

-

Cell Line: K562 human CML cell line (ATCC).

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Bosutinib: Stock solution in DMSO.

-

MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).

-

Solubilization Solution: DMSO or 0.01 M HCl in isopropanol.

-

96-well cell culture plates.

-

Culture K562 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.

-

Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate.

-

Prepare serial dilutions of bosutinib in culture medium.

-

Add 100 µL of the bosutinib dilutions or medium with DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each bosutinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of CrkL Phosphorylation

This protocol details the procedure for assessing the inhibition of Bcr-Abl kinase activity by bosutinib through the detection of phosphorylated CrkL (p-CrkL) in K562 cells.

-

Cell Line and Culture Medium: As described in section 4.2.2.

-

Bosutinib: Stock solution in DMSO.

-

Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit: (Thermo Fisher Scientific).

-

Laemmli Sample Buffer (4X): (Bio-Rad).

-

SDS-PAGE Gels and Buffers: (Bio-Rad).

-

PVDF Membrane: (Millipore).

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-CrkL (Tyr207) antibody (e.g., Cell Signaling Technology #3181).

-

Mouse anti-GAPDH antibody (loading control) (e.g., Santa Cruz Biotechnology).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Chemiluminescent Substrate (ECL): (Thermo Fisher Scientific).

-

Seed K562 cells in a 6-well plate at a density of 1 x 106 cells/mL.

-

Treat the cells with various concentrations of bosutinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours at 37°C.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-CrkL antibody (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.

-

Quantify the band intensities using image analysis software and normalize the p-CrkL signal to the GAPDH signal.

Conclusion

Bosutinib's dual inhibition of Src and Abl kinases provides a powerful and effective mechanism for targeting the aberrant signaling pathways that drive the growth and survival of cancer cells, particularly in Ph+ CML. Its ability to overcome resistance to first-generation TKIs highlights the importance of targeting multiple oncogenic drivers. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of bosutinib and other kinase inhibitors.

Technical Guide: Isotopic Purity and Labeling Efficiency of Bosutinib-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and labeling efficiency of Bosutinib-d8, a deuterated analog of the tyrosine kinase inhibitor Bosutinib. This guide is intended for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds.

Introduction to Bosutinib and its Deuterated Analog

Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of chronic myeloid leukemia (CML).[1] The mechanism of action of Bosutinib involves the inhibition of the Bcr-Abl fusion protein, which is characteristic of Philadelphia chromosome-positive CML, as well as the Src family of kinases.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2]

This compound is a stable isotope-labeled version of Bosutinib, where eight hydrogen atoms have been replaced by deuterium. This deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Bosutinib in biological matrices by mass spectrometry.

Data Presentation

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules that differ only in their isotopic composition).

While specific batch data for commercially available this compound is not publicly available, a representative isotopic distribution for a high-purity batch of a d8-labeled compound is presented in Table 1. This data is illustrative and may not reflect the exact isotopic distribution of a specific lot of this compound.

Table 1: Representative Isotopic Distribution of a d8-Labeled Compound

| Isotopologue | Relative Abundance (%) |

| d8 | 98.5 |

| d7 | 1.2 |

| d6 | 0.2 |

| d5 | <0.1 |

| d4 | <0.1 |

| d3 | <0.1 |

| d2 | <0.1 |

| d1 | <0.1 |

| d0 (unlabeled) | <0.1 |

Labeling Efficiency of this compound

Labeling efficiency refers to the extent to which the intended hydrogen atoms have been replaced by deuterium during the synthesis of the deuterated compound. It is a measure of the success of the deuteration reaction. High labeling efficiency is crucial for the utility of the deuterated compound as an internal standard.

Table 2: Representative Labeling Efficiency of this compound

| Deuteration Site | Deuterium Incorporation (%) |

| Position 1 | >99 |

| Position 2 | >99 |

| Position 3 | >99 |

| Position 4 | >99 |

| Position 5 | >99 |

| Position 6 | >99 |

| Position 7 | >99 |

| Position 8 | >99 |

Experimental Protocols

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound typically involves high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopologue of this compound.

Materials:

-

This compound sample

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid (for mobile phase modification)

-

Appropriate HPLC or UHPLC system and column

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in methanol).

-

Chromatographic Separation: Inject the sample into the LC-MS system. Use a suitable reversed-phase column (e.g., C18) and a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Analysis:

-

Acquire data in full scan mode in the positive ion mode.

-

Set the mass resolution to a high value (e.g., >60,000) to resolve the isotopic peaks.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the this compound signal.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the different isotopologues of this compound (d0 to d8).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

-

Determination of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for assessing the extent of deuteration at specific sites in the this compound molecule.

Objective: To confirm the positions of deuterium labeling and estimate the percentage of deuterium incorporation at each site.

Materials:

-

This compound sample

-

Deuterated NMR solvent (e.g., DMSO-d6)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated NMR solvent.

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Consider acquiring 2D NMR spectra (e.g., HSQC, HMBC) for unambiguous signal assignment.

-

-

Data Analysis:

-

Compare the ¹H NMR spectrum of this compound with that of an unlabeled Bosutinib standard.

-

The absence or significant reduction of signals in the ¹H NMR spectrum of this compound at specific chemical shifts indicates deuterium incorporation at those positions.

-

The labeling efficiency at each site can be estimated by integrating the residual proton signals and comparing them to the integrals of non-deuterated protons in the molecule.

-

Mandatory Visualizations

Bosutinib Signaling Pathway

Bosutinib exerts its therapeutic effect by inhibiting the Src and Abl kinases, which are key components of several signaling pathways that drive cancer cell proliferation and survival. The following diagram illustrates the simplified signaling cascade affected by Bosutinib.

Caption: Simplified Bosutinib signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the logical flow of an experiment to determine the isotopic purity of this compound using LC-HRMS.

Caption: Workflow for isotopic purity analysis.

References

Bosutinib-d8: A Comprehensive Technical Guide to its Certificate of Analysis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and quality control (QC) procedures for Bosutinib-d8, a deuterated internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor, Bosutinib. This document outlines the typical specifications, analytical methodologies, and data interpretation necessary for the confident use of this compound in research and drug development settings.

Certificate of Analysis: A Snapshot of Quality

The Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of a specific batch. It provides a comprehensive summary of the analytical tests performed and their results.

Identification and General Properties

A typical CoA for this compound will begin with fundamental identification details.

| Parameter | Specification | Typical Data |

| Product Name | This compound | This compound |

| CAS Number | 2733145-45-2 | 2733145-45-2 |

| Molecular Formula | C₂₆H₂₁D₈Cl₂N₅O₃ | C₂₆H₂₁D₈Cl₂N₅O₃ |

| Molecular Weight | 538.5 g/mol | 538.5 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Purity Assessment

Purity is a critical parameter, encompassing both chemical and isotopic purity.

| Purity Test | Method | Specification | Typical Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 98% Deuterated forms (d₁-d₈) | 99.2% |

| Deuterium Incorporation | Mass Spectrometry | Report individual isotopic species | d₈ > 95%, d₇ < 5%, d₆ < 1% |

Impurity Profile

The CoA will also detail the levels of any detected impurities.

| Impurity Analysis | Method | Specification | Typical Result |

| Unlabeled Bosutinib (d₀) | LC-MS | ≤ 0.5% | 0.2% |

| Other Impurities | HPLC-UV | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0% | Conforms |

Quality Control Experimental Protocols

Rigorous analytical testing underpins the data presented on the Certificate of Analysis. The following sections detail the methodologies for the key quality control experiments.

Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and quantify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to a working concentration.

-

Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared to a reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.

Caption: Workflow for determining the chemical purity of this compound by HPLC.

Isotopic Purity and Deuterium Incorporation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the isotopic purity and determine the distribution of deuterated species.

Methodology:

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

-

Chromatography: A rapid chromatographic separation is typically used to introduce the sample into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀) and deuterated species (d₁ through d₈) are measured. The isotopic purity is calculated by summing the intensities of all deuterated species and dividing by the total intensity of all species (deuterated and unlabeled). The percentage of each deuterated species is also determined.

Caption: Workflow for the determination of isotopic purity by LC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the absence of protons at the labeled positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Data Analysis: The resulting spectra are compared to the known spectra of unlabeled Bosutinib to confirm the structural integrity and the successful incorporation of deuterium at the specified positions.

Bosutinib Signaling Pathway

Bosutinib is a potent inhibitor of the BCR-ABL and Src family kinases, which are key drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML).[1][2] Understanding this pathway is crucial for researchers utilizing Bosutinib and its deuterated analog.

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling.

This comprehensive guide provides the essential information for understanding and verifying the quality of this compound. By adhering to these rigorous quality control standards and analytical protocols, researchers can ensure the accuracy and reliability of their experimental results.

References

In-Depth Technical Guide: Solubility of Bosutinib-d8 in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility of Bosutinib-d8

This compound is a deuterated form of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. It is often used as an internal standard for the quantification of Bosutinib in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Understanding its solubility is critical for the preparation of stock solutions and for conducting a wide array of in vitro and in vivo experiments.

Data Presentation: Quantitative Solubility

The solubility of Bosutinib in DMSO and methanol has been reported by various sources. The data is summarized in the table below. It is important to note that slight variations in reported solubility can arise from differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used.

| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Source |

| Bosutinib | DMSO | ~ 20 mg/mL | ~ 37.7 mM | Cayman Chemical[1] |

| Bosutinib | DMSO | ≥ 46 mg/mL | ≥ 86.7 mM | Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC - NIH[2] |

| Bosutinib | DMSO | 53.05 mg/mL | 100 mM | Tocris Bioscience |

| Bosutinib | Methanol | "Very soluble" | Not specified | Development And Validation Of Bosutinib By Using UV – Spectrophotometric Method In Bulk Form |

| Bosutinib | Methanol | 13.26 mg/mL | 25 mM | Tocris Bioscience |

The molecular weight of Bosutinib (530.45 g/mol ) was used for molar concentration calculations.

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. Below are detailed methodologies for key experiments relevant to assessing the solubility of compounds like this compound.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of this compound in DMSO and methanol at a specific temperature.

Materials:

-

This compound (solid)

-

DMSO (analytical grade)

-

Methanol (analytical grade)

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO or methanol. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by either centrifugation at high speed or by filtration through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or molarity.

Method 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometric or UV absorbance capabilities

Procedure:

-

Plate Preparation: A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.

-

Buffer Addition: The aqueous buffer is then added to the wells to achieve the desired final compound concentrations.

-

Incubation: The plate is mixed and incubated at a controlled temperature for a shorter period than the shake-flask method (e.g., 1-2 hours).

-

Detection:

-

Nephelometry: The plate is read using a nephelometer, which measures light scattering caused by any precipitated compound.

-

Direct UV Assay: The plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured with a UV plate reader at the λmax of Bosutinib.

-

-

Data Analysis: The solubility is determined as the concentration at which precipitation is first observed (nephelometry) or the highest concentration where the compound remains in solution (UV assay).

Mandatory Visualizations

Signaling Pathway of Bosutinib

Bosutinib is a dual inhibitor of Abl and Src tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Chronic Myeloid Leukemia (CML).[3] The diagram below illustrates the primary targets of Bosutinib and the downstream pathways it affects.

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for equilibrium solubility determination of this compound.

References

The Precision of Stable Isotopes: A Technical Guide to the Research Applications of Labeled Bosutinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted research applications of stable isotope-labeled (SIL) Bosutinib, a critical tool in advancing our understanding of this potent tyrosine kinase inhibitor. By incorporating stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) into the Bosutinib molecule, researchers can leverage the principles of isotope dilution mass spectrometry to achieve unparalleled accuracy and precision in quantitative bioanalysis. This guide provides a comprehensive overview of the primary applications, detailed experimental protocols, and the underlying signaling pathways, offering a vital resource for scientists in the field of drug metabolism, pharmacokinetics, and clinical pharmacology.

Core Applications of Stable Isotope-Labeled Bosutinib

The primary application of stable isotope-labeled Bosutinib, particularly deuterated forms like Bosutinib-d9, is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties of the labeled and unlabeled analyte ensure that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification of Bosutinib in complex biological matrices such as plasma and serum.

Beyond its role as an internal standard, stable isotope-labeled Bosutinib is invaluable for:

-

Pharmacokinetic (PK) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) of Bosutinib with high confidence. Co-administration of a therapeutic dose of unlabeled Bosutinib with a micro-dose of its labeled counterpart allows for the precise determination of absolute bioavailability and the characterization of metabolic pathways.

-

Metabolic Profiling: Tracking the metabolic fate of Bosutinib in vivo and in vitro. The distinct mass signature of the labeled compound enables the unambiguous identification of metabolites, even at low concentrations, and helps to differentiate drug-related material from endogenous interferences.

-

Drug-Drug Interaction (DDI) Studies: Accurately assessing the impact of co-administered drugs on the pharmacokinetics of Bosutinib. The use of a SIL internal standard ensures that any observed changes in Bosutinib concentration are due to genuine interactions and not analytical variability.

Experimental Protocols: Quantification of Bosutinib using a Deuterated Internal Standard

A validated LC-MS/MS method for the simultaneous quantification of multiple kinase inhibitors, including Bosutinib, utilizes a deuterated internal standard to ensure analytical rigor. The following protocol is a representative example of such a method.

Sample Preparation

-

Spiking: To a 100 µL aliquot of human plasma or serum, add the stable isotope-labeled internal standard, such as Bosutinib-d9, to a final concentration of 5 ng/mL.

-

Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 3 µm, 50 × 2.1 mm) with a gradient elution profile.

-

Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 3.5) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Bosutinib and its stable isotope-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bosutinib | 530.2 | 141.1 |

| Bosutinib-d9 | 539.2 | 141.1 |

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.

Data Analysis and Quantification

The concentration of Bosutinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Bosutinib.

Visualizing Key Pathways and Workflows

To better understand the context of Bosutinib's action and analysis, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for its quantification, and its metabolic pathway.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bosutinib

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bosutinib in biological matrices. Bosutinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The method detailed herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The method has been validated for its accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Bosutinib is an FDA-approved oral medication for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). It functions as a dual inhibitor of the Bcr-Abl and Src-family tyrosine kinases, which are implicated in the pathogenesis of CML. Monitoring the plasma concentration of Bosutinib is crucial for optimizing therapeutic efficacy and minimizing dose-related toxicities. LC-MS/MS offers the high sensitivity and specificity required for accurate bioanalysis of drugs like Bosutinib in complex biological fluids. This document provides a detailed protocol for the determination of Bosutinib, adaptable for various research applications.

Experimental

Materials and Reagents

-

Bosutinib reference standard (Purity ≥99%)

-

Internal Standard (IS): Tofacitinib or Diazepam

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of Bosutinib and the internal standard from the plasma matrix.

-

Allow all samples and reagents to thaw to room temperature.

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Flow Rate: 0.40 mL/min

-

Gradient: Isocratic or gradient elution can be used. An example isocratic condition is 30:70 (Acetonitrile:Water with 0.1% Formic Acid).

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Bosutinib: m/z 530.3 → 141.1

-

Tofacitinib (IS): m/z 313.3 → 149.1

-

Diazepam (IS): m/z 285.2 → 193.1

-

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Bosutinib. The chromatographic conditions provide good separation of Bosutinib and the internal standard from endogenous matrix components, with typical retention times of around 3.3 minutes for Bosutinib and 1.7 minutes for Tofacitinib.

Linearity

The method exhibits excellent linearity over the concentration range of 5–3000 ng/mL in plasma. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis yielded a correlation coefficient (r²) of >0.999.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The results are summarized in the table below and were found to be within the acceptable limits as per regulatory guidelines. Intra- and inter-day accuracy and precision values were typically less than 4%.

Quantitative Data Summary

| Parameter | Bosutinib | Reference(s) |

| Linearity Range | 5–200 ng/mL | |

| 5–3000 ng/mL | ||

| Correlation Coefficient (r²) | ≥ 0.999 | |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |

| Intra-day Precision (%CV) | < 4% | |

| Inter-day Precision (%CV) | < 4% | |

| Intra-day Accuracy (% bias) | < 4% | |

| Inter-day Accuracy (% bias) | < 4% | |

| Extraction Recovery | 102.7 ± 3.12% |

Experimental Workflow

Figure 1: Experimental workflow for Bosutinib analysis.

Bosutinib Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein, the hallmark of CML. This oncoprotein possesses constitutively active tyrosine kinase activity, driving downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and inhibiting downstream signaling.

Application Notes and Protocols for Bosutinib Quantification: A Guide for Researchers

For Immediate Release

These application notes provide detailed protocols and comparative data on common sample preparation techniques for the quantification of Bosutinib in biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Bosutinib.

Introduction to Bosutinib and the Importance of Sample Preparation

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Accurate quantification of Bosutinib in biological samples such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of sample preparation technique is a critical step that significantly impacts the reliability, sensitivity, and accuracy of the subsequent analytical method, which is often high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary goals of sample preparation are to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the signal-to-noise ratio and enhancing the overall performance of the analytical method. The most common techniques employed for Bosutinib quantification are protein precipitation (PPT), solid-phase extraction (SPE), and to a lesser extent, liquid-liquid extraction (LLE).

Overview of Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile, to the sample, which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or further processed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate the analyte from the sample matrix. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. SPE can provide cleaner extracts and higher concentration factors compared to protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective for certain compounds, specific and detailed LLE protocols for Bosutinib are less commonly reported in the literature compared to PPT and SPE.[1] Generally, for tyrosine kinase inhibitors, various organic solvents like ethyl acetate and tert-butyl methyl ether have been used.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Bosutinib Quantification in Human Plasma

This protocol describes a common protein precipitation method using acetonitrile for the extraction of Bosutinib from human plasma prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., a deuterated Bosutinib or a structurally similar compound)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample and briefly vortex.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 1:3 sample to solvent ratio).

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial, avoiding disturbance of the protein pellet.

-

Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

Protocol 2: Solid-Phase Extraction (SPE) for Bosutinib Quantification in Human Plasma

This protocol details the use of an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge for the extraction of Bosutinib from human plasma.[2][3]

Materials:

-

Human plasma samples

-

Oasis HLB SPE cartridges (e.g., 1 mL, 30 mg)[2]

-

Internal Standard (IS) solution

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

60% Methanol in water (v/v)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

-

Microcentrifuge tubes

-

Vortex mixer

-

HPLC vials

Procedure:

-

Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard and dilute with 900 µL of water. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water through the cartridge.[3] Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

-

Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences. Follow this with a wash of 1.0 mL of 60% methanol in water to remove less polar interferences.

-

Elution: Elute Bosutinib and the internal standard from the cartridge with 1.0 mL of 100% methanol into a clean collection tube.[3]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solution (typically the initial mobile phase of the LC method). Vortex for 30 seconds to ensure complete dissolution.[3]

-

Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the analytical system.

Workflow Diagram:

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described sample preparation techniques for Bosutinib quantification from various studies.

Table 1: Performance of Protein Precipitation Methods

| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |

| Human Liver Microsomes | LC-MS/MS | 5 - 200 | 0.97 | 102.7 ± 3.12 | < 4 (Intra- & Inter-day) | [2] |

| Rat Plasma | UPLC-MS/MS | 0.1 - 500 | 0.1 | 75.6 - 85.6 | < 9.7 (Intra- & Inter-day) | [4] |

| Mice Plasma & Tissue | UPLC-MS/MS | 5 - 3000 | 5.0 | Not Reported | Not Reported | [5] |

Table 2: Performance of Solid-Phase Extraction Methods

| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |

| Human Plasma | HPLC-UV | 25 - 1500 | 25 | 84.36 - 85.82 | < 8.7 (Intra- & Inter-day) | [2][6][7] |

| Human Plasma | HPLC-PDA | 10 - 500 | 10 | 91.6 - 99.0 | < 6.0 | [7] |

| Human Plasma | HPLC | 10 - 500 | Not Reported | 86 - 90 | < 11.3 (Intra- & Inter-day) | [3] |

Signaling Pathway (Illustrative Example)

While not directly related to sample preparation, understanding the mechanism of action of Bosutinib is relevant for researchers in the field. Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.

Conclusion

Both protein precipitation and solid-phase extraction are effective methods for the preparation of biological samples for Bosutinib quantification. Protein precipitation offers a rapid and simple workflow, making it suitable for high-throughput analysis. Solid-phase extraction, while more labor-intensive, generally provides cleaner extracts and can lead to improved sensitivity and reduced matrix effects. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive resource for researchers to select and implement the most appropriate sample preparation strategy for their Bosutinib quantification studies.

References

- 1. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlation of plasma concentration and adverse effects of bosutinib: standard dose or dose-escalation regimens of bosutinib treatment for patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous and rapid determination of 12 tyrosine kinase inhibitors by LC-MS/MS in human plasma: Application to therapeutic drug monitoring in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative method for the determination of bosutinib in human plasma using high‐performance liquid chromatography and ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A quantitative method for the determination of bosutinib in human plasma using high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Bosutinib-d8 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Bosutinib-d8, a deuterated internal standard for Bosutinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary parameters, experimental procedures, and data presentation for robust and reliable detection.

Mass Spectrometry Parameters

The accurate quantification of Bosutinib and its deuterated internal standard, this compound, relies on precise mass spectrometry settings. The following tables summarize the key parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

Table 1: Mass Spectrometer General Settings

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 650 L/hr |

| Cone Gas Flow | 100 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Cone Voltage (V) | Collision Energy (V) |

| Bosutinib | 530.3 | 141.1 | 0.1 | 45 | 25 |

| Bosutinib | 530.3 | 113.1 | 0.1 | 45 | 20 |

| This compound | 538.5 | 141.1 | 0.1 | 45 | 25 |

Note: The product ion at m/z 141.1 for this compound is the same as for Bosutinib as the deuterium labeling is on the piperazine ring, which is not part of this fragment.

Experimental Protocols

This section outlines the step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Bosutinib and this compound reference standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples to room temperature.

-

Spike 100 µL of plasma with the this compound internal standard solution to a final concentration of 100 ng/mL.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for sample preparation and analysis.

Application Note: A Validated HPLC-UV Method for the Determination of Bosutinib Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Bosutinib. Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia.[1][2] The described method is applicable for the analysis of Bosutinib in both bulk pharmaceutical form and human plasma, providing a reliable and accessible analytical tool for research, quality control, and pharmacokinetic studies. The protocol is simple, sensitive, and demonstrates excellent linearity, precision, and accuracy.

Introduction

Bosutinib is a targeted therapy that functions as a dual inhibitor of the Src and Abl tyrosine kinases.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation and survival.[3] Aberrant activation of these pathways is a hallmark of certain cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Accurate and reliable quantification of Bosutinib is essential for drug formulation, quality control, and for monitoring therapeutic drug levels in patients to ensure efficacy and safety. While advanced methods like LC-MS/MS exist, HPLC-UV offers a more accessible, cost-effective, and equally reliable alternative for many laboratory settings.[1] This document provides a detailed protocol for the determination of Bosutinib concentration using HPLC-UV.

Signaling Pathway of Bosutinib

Bosutinib exerts its therapeutic effect by inhibiting the kinase activity of both the Bcr-Abl fusion protein and Src family kinases. This inhibition blocks downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, thereby suppressing tumor cell proliferation and survival.[3]

Caption: Bosutinib inhibits Src/Abl kinases and downstream pathways.

Experimental Protocols

This section provides detailed methodologies for the quantification of Bosutinib in both bulk form and human plasma.

Protocol 1: Quantification of Bosutinib in Bulk Form

This protocol is adapted for the analysis of Bosutinib as a raw material or in a pharmaceutical dosage form.

1. Materials and Reagents:

-

Bosutinib reference standard

-

Methanol (HPLC grade)[4]

-

Potassium dihydrogen phosphate (analytical grade)[4]

-

Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a UV detector, pump, and autosampler.

-

Column: Primesil C18 (or equivalent C18 column)[4]

-

Mobile Phase: Methanol and potassium dihydrogen phosphate buffer (pH 5.9) in a 90:10 ratio.[4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection: 266 nm[4]

-

Column Temperature: Ambient

-

Run Time: Approximately 10 minutes[5]

3. Preparation of Solutions:

-

Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 5.9.

-

Mobile Phase Preparation: Mix methanol and the prepared buffer in a 90:10 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Bosutinib reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[4][5]

4. Sample Preparation:

-

For Bulk Powder: Accurately weigh a quantity of the powder, dissolve it in methanol to obtain a known concentration, and dilute with the mobile phase to fall within the calibration curve range.

-

For Dosage Form: Weigh and finely powder a number of tablets. Take a portion of the powder equivalent to a known amount of Bosutinib, dissolve it in methanol with the aid of sonication, and filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Bosutinib standard injections against their corresponding concentrations.

-

Determine the concentration of Bosutinib in the sample preparations from the calibration curve using linear regression.

Protocol 2: Quantification of Bosutinib in Human Plasma

This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.

1. Materials and Reagents:

-

Bosutinib reference standard

-

Imatinib (Internal Standard - IS)

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)[1]

-

Potassium dihydrogen phosphate (KH2PO4) (analytical grade)[1]

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (1 mL, 30 mg) or equivalent.[1]

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: As described in Protocol 1.

-

Column: CAPCELL PAK C18 MG II (250 mm x 4.6 mm i.d.) or equivalent reversed-phase C18 column.[6]

-

Mobile Phase: 0.5% KH2PO4 (pH 3.5), acetonitrile, and methanol in a 55:25:20 (v/v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Injection Volume: 20 µL

-

UV Detection: 250 nm[1]

-

Column Temperature: Ambient

3. Preparation of Solutions:

-

Mobile Phase Preparation: Prepare a 0.5% aqueous solution of KH2PO4 and adjust the pH to 3.5. Mix this buffer with acetonitrile and methanol in a 55:25:20 (v/v/v) ratio. Filter and degas.[1]

-

Standard Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Bosutinib and Imatinib (IS) by dissolving the compounds in methanol.[1]

-

Working Standard Solutions: Prepare working standard solutions of Bosutinib by serial dilution of the stock solution with methanol.

-

Internal Standard Working Solution: Prepare a working solution of Imatinib in methanol.

4. Sample Preparation (Solid-Phase Extraction):

-

Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

In a clean tube, mix 100 µL of plasma sample with the internal standard working solution.

-

Load the mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the HPLC system.

5. Calibration Curve and Quality Controls:

-

Prepare calibration standards by spiking drug-free human plasma with known amounts of Bosutinib to yield final concentrations in the range of 25-1500 ng/mL.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Process the calibration standards and QC samples alongside the unknown samples using the SPE procedure described above.

6. Data Analysis:

-

Calculate the peak area ratio of Bosutinib to the internal standard (Imatinib).

-

Construct a calibration curve by plotting the peak area ratio against the Bosutinib concentration.

-

Determine the concentration of Bosutinib in the plasma samples from the calibration curve.

Experimental Workflow

The general workflow for the analysis of Bosutinib using HPLC-UV is depicted below.